tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate

Lipophilicity CNS Drug Design logP

Sourcing a dioxinopyridine scaffold with orthogonal protection for parallel library synthesis often requires de novo functionalization, adding ≥2 synthetic steps. This 7-chloro-8-Boc-carbamate (MW 286.71, ≥97%) provides pre-installed handles for independent diversification: Boc deprotection (TFA/DCM) enables amide coupling at C8, while Suzuki-Miyaura at C7-Cl (Pd(PPh₃)₄) exploits the balanced C-Cl bond stability. CNS-compatible logP of 2.85 aligns with 5-HT1A and kinase (SYK, FLT3, IRAK4) target space. Single-batch parallel chemistry generates 50-100 analogs per gram, maximizing SAR output.

Molecular Formula C12H15ClN2O4
Molecular Weight 286.71 g/mol
CAS No. 1346447-03-7
Cat. No. B1528541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
CAS1346447-03-7
Molecular FormulaC12H15ClN2O4
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2C(=NC=C1Cl)OCCO2
InChIInChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-8-7(13)6-14-10-9(8)17-4-5-18-10/h6H,4-5H2,1-3H3,(H,14,15,16)
InChIKeyXDUSKFWLFOPENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-Boc-Dioxinopyridine: CNS-Targeted Library Scaffold


tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate (CAS 1346447-03-7) is a heterocyclic building block belonging to the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine class . It features a chlorine atom at position 7 and a Boc-protected amine at position 8 on the fused dioxinopyridine core . This scaffold is recognized in medicinal chemistry for its utility in constructing serotonergic ligands and kinase-targeted libraries [1]. With a molecular formula of C₁₂H₁₅ClN₂O₄ and a molecular weight of 286.71 g/mol, the compound is supplied at ≥97% purity and is primarily employed as a protected intermediate for downstream functionalization via cross-coupling or deprotection-amide coupling sequences .

1
Orthogonal Boc and chloro handles enable sequential diversification
2
Scaffold lipophilicity within reported CNS drug-like range
3
High purity with batch-specific analytical documentation

Orthogonal Handles and CNS Lipophilicity: Why 7-Chloro-8-Boc Wins


Although multiple 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives are commercially available, their substitution patterns dictate fundamentally different synthetic utility and physicochemical profiles. The des-chloro analog (CAS 1346447-37-7) lacks a halogen handle for cross-coupling, limiting diversification to the amine terminus only . The 7-bromo variant (CAS 95897-49-7) offers a more labile C–Br bond that can lead to premature oxidative addition in multi-step sequences, whereas the 7-chloro substituent provides a balance of stability during Boc-deprotection and adequate reactivity in palladium-catalyzed couplings [1]. Regioisomeric 6-substituted carbamates (e.g., CAS 1346446-94-3) alter the electronic distribution of the pyridine ring, shifting the optimal geometry for receptor binding and generating different SAR landscapes . The quantitative evidence below demonstrates that the 7-chloro-8-Boc combination delivers a measurably distinct lipophilicity window (ΔlogP +0.65 vs. des-chloro) that aligns with CNS drug-likeness criteria, while preserving both a cross-coupling site and an orthogonally protected amine for sequential library elaboration .

Des-chloro analog
Lacks a cross-coupling handle; diversification limited to the amine terminus only.
7-Bromo variant
More labile C–Br bond may lead to premature oxidative addition in multi-step sequences.
6-Substituted regioisomers
Altered electronic distribution on pyridine ring can shift receptor binding profiles.

Quantitative Evidence Against Closest Analogs


Lipophilicity Gain with 7-Chloro Substitution

The target compound (7-Cl) exhibits a computed logP of 2.8532, compared to 2.1998 for the des-chloro analog tert-butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate (CAS 1346447-37-7), representing a ΔlogP of +0.6534 . This increase in lipophilicity shifts the compound closer to the CNS-favorable logP range of 2–4, enhancing predicted passive membrane permeability without requiring additional alkylation steps [1].

Lipophilicity gain
Cross-study comparable
Target logP = 2.8532 vs. des-chloro logP = 2.1998; ΔlogP = +0.6534
May support CNS permeability prediction
Computed values; experimental logP confirmation advised
Lipophilicity CNS Drug Design logP

Orthogonal Boc Protection for Sequential Diversification

The target compound contains a Boc-carbamate at position 8 (hydrogen-bond donor count = 1, acceptor count = 5), whereas the methyl ester analog (CAS 1346447-13-9, methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate) bears a carboxylate at C8 that cannot be deprotected to a free amine for amide coupling, fundamentally limiting diversification strategies . The Boc group offers acid-labile deprotection orthogonal to the chloro substituent, enabling a two-step sequence: (i) TFA-mediated Boc removal to generate the free 8-amine, followed by (ii) Pd-catalyzed cross-coupling at C7–Cl. This orthogonality is absent in analogs where the amine is unprotected (e.g., 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine, CAS 1246088-52-7), which requires additional protection steps before cross-coupling .

Orthogonal Boc protection
Class-level inference
8-NHBoc (acid-labile, orthogonal to 7-Cl) vs. CO₂Me (non-cleavable) or free amine (requires protection before coupling)
Reduces synthetic steps for library production
Practical advantage in array synthesis
Orthogonal Protection Solid-Phase Synthesis Library Chemistry

Molecular Weight: Lead-Like vs. Fragment Space

The target compound has a molecular weight of 286.71 g/mol, positioning it within the lead-like chemical space (MW 250–350 Da), while the 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold (CAS 95897-49-7, MW 216.03) falls into fragment space (MW < 250 Da) [1]. For medicinal chemistry campaigns transitioning from fragment hits to lead optimization, the 286.71 Da mass of the target compound provides a more advanced starting point with pre-installed functional handles, reducing the number of synthetic iterations required to achieve target affinity and selectivity [2].

MW positioning
Cross-study comparable
Target MW = 286.71 Da (lead-like) vs. 7-Br fragment MW = 216.03 Da
Aligns with lead optimization stage
Stage-dependent selection; not suitable for fragment screens
Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Validated 5-HT1A Pharmacophore Scaffold

The dioxino[2,3-b]pyridine scaffold has been validated as a privileged pharmacophore for 5-HT1A serotonergic receptor binding. Early piperazinyl derivatives demonstrated nanomolar affinity at 5-HT1A sites, and the structurally related agonist JB-788 (an 8-substituted dioxinopyridine) showed selective 5-HT1A targeting in behavioral models [1][2]. The target compound, bearing a chlorine at C7 and a protected amine at C8, maps directly onto the substitution vectors identified in SAR studies as critical for modulating 5-HT1A affinity versus off-target serotonin subtypes [3]. In contrast, non-dioxinopyridine heterocycles (e.g., benzodioxane analogs) exhibit divergent receptor selectivity profiles and cannot serve as direct surrogates for this chemotype [3].

5-HT1A pharmacophore
Class-level inference
Dioxinopyridine scaffold class reported nanomolar 5-HT1A affinity (Ki
Scaffold class with reported 5-HT1A engagement
Derivative-specific affinity must be validated
Analytical documentation
Direct comparison
Target: ≥97% purity with NMR, HPLC, LC-MS. Comparator: no analytical data; sold 'AS-IS'
Reduces in-house QC burden
Critical for GLP/IND-enabling studies
Supply reliability
Direct comparison
Target: confirmed pricing and 1–3 week lead time. Comparator: discontinued, no active inventory
Supports budget and timeline planning
Availability as of 2025–2026
5-HT1A Receptor Serotonergic Ligands CNS Pharmacology

Batch Reproducibility and Analytical Documentation

The target compound is commercially supplied at ≥97% purity with accompanying analytical documentation including NMR, HPLC, and LC-MS spectra, as verified by multiple independent vendors . In contrast, the Sigma-Aldrich AldrichCPR listing for the parent scaffold 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine explicitly states that no analytical data is collected and the product is sold 'AS-IS' without any warranty of identity or purity . This analytical gap means that procurement of the parent scaffold introduces identity verification burden and potential batch-to-batch variability that does not apply to the fully characterized target compound .

Analytical documentation
Direct comparison
Target: ≥97% purity with NMR, HPLC, LC-MS. Comparator: no analytical data; sold 'AS-IS'
Reduces in-house QC burden
Critical for GLP/IND-enabling studies
Quality Control Reproducibility Procurement

Transparent Pricing and Reliable Supply Chain

The target compound has transparent, publicly listed pricing at $440/100mg, $880/250mg, and $2,210/1g with a lead time of 1–3 weeks from MolDB . In contrast, multiple vendors list the des-chloro analog (CAS 1346447-37-7) and the parent scaffold as 'Discontinued' with no active inventory, requiring custom synthesis quotes that introduce unpredictable cost and timeline variability . This documented availability reduces procurement risk for time-sensitive medicinal chemistry campaigns where delayed building block delivery directly impacts project milestones.

Supply reliability
Direct comparison
Target: confirmed pricing and 1–3 week lead time. Comparator: discontinued, no active inventory
Supports budget and timeline planning
Availability as of 2025–2026
Procurement Budgeting Supply Chain

Procurement Scenarios in CNS and Kinase Drug Discovery


5-HT1A-Focused Library via Sequential Diversification

Medicinal chemistry teams building focused libraries targeting the 5-HT1A receptor can leverage the target compound's orthogonal Boc and chloro handles to execute a two-dimensional diversity strategy: (i) Boc deprotection (TFA/DCM, 0 °C to rt, 1 h) followed by HATU-mediated amide coupling with carboxylic acid building blocks at C8, then (ii) Suzuki-Miyaura cross-coupling at C7–Cl with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90 °C). The scaffold's validated serotonergic pharmacophore, combined with the logP of 2.85 that sits within the CNS drug-like window, makes these libraries directly relevant for CNS penetration assessment .

Fragment-to-Lead Elaboration for Kinase Programs

For kinase inhibitor programs where a dioxinopyridine fragment hit has been identified (e.g., via biochemical screening against SYK, FLT3, or IRAK4), the target compound provides a lead-like starting point at 286.71 Da with pre-installed diversification handles. This eliminates the need for de novo functionalization of the parent fragment scaffold (which lacks analytical characterization from major suppliers) and reduces the synthetic cycle count by at least two steps compared to starting from unsubstituted dioxinopyridine . The chloro substituent also serves as a metabolic blocking group at the C7 position, potentially improving microsomal stability relative to the unsubstituted analog .

Solid-Phase Synthesis with Orthogonal Boc Strategy

The acid-labile Boc protecting group at C8 is fully compatible with solid-phase synthesis workflows. The compound can be loaded onto resin via the C7–Cl handle using Pd-catalyzed attachment strategies, followed by on-resin Boc deprotection (50% TFA/DCM) and sequential amine acylation or reductive amination. This orthogonal protection scheme is not available with the methyl carboxylate analog (CAS 1346447-13-9), which cannot generate a free amine for on-resin diversification . The documented purity of ≥97% with analytical certificates minimizes the risk of resin poisoning by impurities during solid-phase reactions .

SAR Expansion for Neurological Disease Models

Research groups investigating dioxinopyridine-based ligands for neurological indications (depression, anxiety, migraine) can use the target compound as a common late-stage intermediate for generating SAR series. The free amine obtained after Boc deprotection can be elaborated into urea, sulfonamide, or amide derivatives, while the C7–Cl position can be independently diversified. This divergent synthetic strategy, enabled by the specific 7-chloro-8-Boc substitution pattern, allows a single batch of the target compound (available at $2,210/1g with 1–3 week delivery) to generate 50–100 distinct analogs through parallel chemistry, maximizing SAR information per gram of starting material .

Application
Selection Property
Validation Focus
5-HT1A-focused library via sequential diversification
Orthogonal Boc/Cl handles for 2D diversification
CNS drug-likeness and receptor engagement assays
Fragment-to-lead elaboration for kinase programs
Lead-like MW with pre-installed diversification handles
Kinase panel selectivity and metabolic stability
Solid-phase synthesis with orthogonal Boc strategy
Acid-labile Boc compatible with resin loading and on-resin diversification
On-resin purity and coupling efficiency
SAR expansion for neurological disease research models
Common late-stage intermediate for parallel SAR generation
In vitro receptor binding and functional activity
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